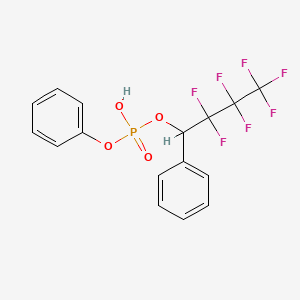
2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl phenyl hydrogen phosphate
Description
2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl phenyl hydrogen phosphate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation
Properties
Molecular Formula |
C16H12F7O4P |
|---|---|
Molecular Weight |
432.23 g/mol |
IUPAC Name |
(2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl) phenyl hydrogen phosphate |
InChI |
InChI=1S/C16H12F7O4P/c17-14(18,15(19,20)16(21,22)23)13(11-7-3-1-4-8-11)27-28(24,25)26-12-9-5-2-6-10-12/h1-10,13H,(H,24,25) |
InChI Key |
ZUJLZYZTJCSSET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)OP(=O)(O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl phenyl hydrogen phosphate typically involves the reaction of fluorinated alcohols with phenyl phosphates. One common synthetic route includes the reaction of 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutanol with phenyl phosphoric acid under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl phenyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl group may be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl phenyl hydrogen phosphate has several scientific research applications:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated drugs and biomolecules.
Medicine: Research is ongoing to explore its use in medical imaging and as a component in pharmaceuticals due to its stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl phenyl hydrogen phosphate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s binding affinity and specificity towards certain enzymes or receptors. The pathways involved often include the modulation of biochemical processes through the alteration of molecular structures and functions .
Comparison with Similar Compounds
Compared to other fluorinated compounds, 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl phenyl hydrogen phosphate is unique due to its specific arrangement of fluorine atoms and phenyl groups. Similar compounds include:
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A fluorinated alcohol used in similar applications but lacks the phosphate group.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with applications in materials science and chemistry.
These compounds share some properties but differ in their specific chemical functionalities and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


